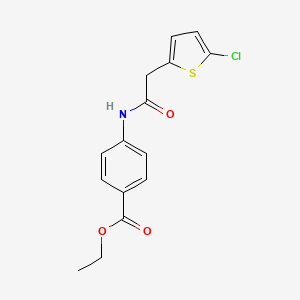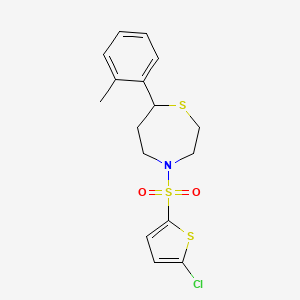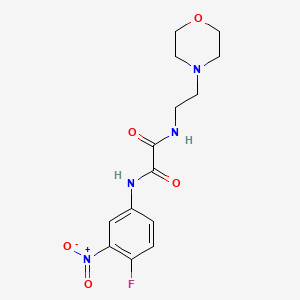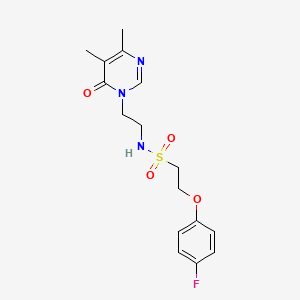![molecular formula C19H27ClN4O3S2 B2876244 4-(N,N-二乙基磺酰胺基)-N-(5-乙基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)苯甲酰胺盐酸盐 CAS No. 1330397-98-2](/img/structure/B2876244.png)
4-(N,N-二乙基磺酰胺基)-N-(5-乙基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)苯甲酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H27ClN4O3S2 and its molecular weight is 459.02. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antioxidant Applications
Thiazolo[5,4-c]pyridine derivatives have been identified to exhibit high antioxidant activities . The presence of the thiazole and pyridine rings in the compound structure can contribute to its ability to act as an electron donor, which is a key characteristic of antioxidants. This property is crucial in the pharmaceutical industry for developing drugs that can protect cells from oxidative stress.
Antimicrobial Activity
Compounds with the thiazolo[5,4-c]pyridine scaffold have shown promising antimicrobial properties . This could be due to the ability of the thiazole ring to interact with bacterial enzymes and inhibit their function. The compound could be explored for its efficacy against a range of pathogenic bacteria and fungi.
Herbicidal Properties
The herbicidal potential of thiazolo[5,4-c]pyridine derivatives has been documented . They can be used to develop new herbicides that target specific pathways in weed species, offering a more targeted approach to weed management in agriculture.
Anti-inflammatory Uses
Due to their chemical structure, thiazolo[5,4-c]pyridine derivatives can serve as anti-inflammatory agents . They may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory process, making them valuable in the treatment of chronic inflammatory diseases.
Antifungal Effects
These compounds have also been reported to have antifungal activities . They could be used in the development of antifungal medications that are effective against a variety of fungal pathogens, including those resistant to current treatments.
Antitumor Applications
Thiazolo[5,4-c]pyridine derivatives are known to possess antitumor properties . They may interfere with the proliferation of cancer cells or induce apoptosis, making them potential candidates for cancer therapy.
Histamine H3 Receptor Antagonism
Some thiazolo[5,4-c]pyridine derivatives have been reported as histamine H3 receptor antagonists . This application is significant in the development of drugs for neurological disorders, as histamine H3 receptors are involved in modulating neurotransmitter release in the brain.
Pharmaceutical Drug Design
The structural complexity and the presence of multiple functional groups in the compound make it a valuable scaffold for pharmaceutical drug design . It can be modified to enhance its interaction with biological targets, improving the efficacy and selectivity of new drugs.
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2.ClH/c1-4-22-12-11-16-17(13-22)27-19(20-16)21-18(24)14-7-9-15(10-8-14)28(25,26)23(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,20,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXGKIAJLTWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2876161.png)


![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)


![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)


![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)



